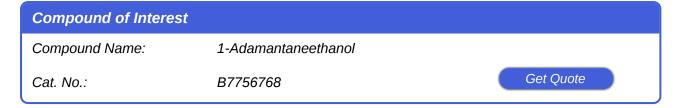


A Technical Guide to the Spectral Analysis of 1-Adamantaneethanol

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral analysis of **1-Adamantaneethanol** (CAS No. 6240-11-5), a key intermediate in organic synthesis and drug development.[1][2] The unique, rigid cage-like structure of the adamantane group combined with the reactivity of the primary alcohol functional group makes a thorough understanding of its spectral characteristics essential for its identification, purity assessment, and structural elucidation in various applications.[1][3]

Chemical and Physical Properties

1-Adamantaneethanol is a white crystalline powder with the molecular formula C₁₂H₂₀O and a molecular weight of 180.29 g/mol .[2][4][5][6] Its melting point is reported to be in the range of 66-69 °C.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of **1-Adamantaneethanol**. Due to the high symmetry of the adamantane cage, the number of distinct signals is fewer than the total number of protons or carbons.

¹H NMR (Proton NMR) Data

The proton NMR spectrum of **1-Adamantaneethanol** is expected to show distinct signals corresponding to the protons on the adamantane cage, the ethyl bridge, and the hydroxyl







group. The chemical shifts are influenced by the electron-withdrawing effect of the hydroxyl group and the rigid geometry of the adamantane moiety.

Table 1: Predicted ¹H NMR Spectral Data for **1-Adamantaneethanol** (in CDCl₃)



Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment	Rationale
~3.65	Triplet	2H	-CH2-OH	Protons on the carbon directly attached to the electronegative oxygen are deshielded. The signal is split into a triplet by the adjacent -CH ₂ -group.
~1.95	Broad Singlet	3H	C₃, C₅, C⁊-H (bridgehead)	These are the tertiary protons on the adamantane cage.
~1.65	Broad Singlet	6H	C ₄ , C ₆ , C ₁₀ -H ₂ (axial) & C ₂ , C ₈ , C ₉ -H ₂ (equatorial)	These sets of methylene protons on the adamantane cage are chemically equivalent due to symmetry.
~1.45	Triplet	2H	Adamantyl-CH₂-	Protons on the carbon adjacent to the adamantane cage. The signal is split into a triplet by the neighboring - CH ₂ -OH group.



				The chemical shift of the
				Shift of the
				hydroxyl proton
				is variable and
				depends on
				concentration
~1.30	Singlet	1H	-OH	and solvent. It
				often appears as
				a broad singlet
				due to hydrogen
				bonding and
				chemical
				exchange.

¹³C NMR (Carbon-13 NMR) Data

The ¹³C NMR spectrum provides information about the different carbon environments in the molecule. The adamantane cage has four distinct carbon environments.

Table 2: Predicted ¹³C NMR Spectral Data for **1-Adamantaneethanol** (in CDCl₃)



Chemical Shift (δ, ppm)	Carbon Assignment	Rationale
~60.5	-CH₂-OH	The carbon atom bonded to the hydroxyl group is significantly deshielded.
~49.5	Adamantyl-CH₂-	The carbon atom of the ethyl bridge attached to the adamantane cage.
~40.5	C2, C8, C9	Methylene carbons of the adamantane cage.
~37.0	C4, C6, C10	Methylene carbons of the adamantane cage.
~32.0	C1	Quaternary bridgehead carbon attached to the ethyl group.
~28.5	Сз, С5, С7	Tertiary bridgehead carbons of the adamantane cage.

Infrared (IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in **1-Adamantaneethanol**. The spectrum is expected to be dominated by absorptions from the O-H and C-O bonds of the alcohol and the C-H bonds of the adamantane structure.

Table 3: Predicted FT-IR Spectral Data for 1-Adamantaneethanol



Wavenumber (cm ⁻¹)	Intensity	Vibration Type	Functional Group
~3350	Strong, Broad	O-H Stretch	Alcohol (-OH)
2900-2950	Strong	C-H Stretch	Adamantane Cage (CH, CH ₂)
2850	Strong	C-H Stretch	Adamantane Cage (CH, CH ₂)
~1450	Medium	C-H Bend	Methylene (-CH ₂ -) Scissoring
~1040	Strong	C-O Stretch	Primary Alcohol
~970	Medium	C-C Stretch	Adamantane Cage

The broadness of the O-H stretching band is a characteristic result of intermolecular hydrogen bonding.[7]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For **1-Adamantaneethanol**, the molecular ion peak (M⁺) is expected at m/z 180. The fragmentation is likely to be influenced by the stability of the adamantyl cation.

Table 4: Predicted Mass Spectrometry Data for 1-Adamantaneethanol (Electron Ionization)



m/z	Relative Intensity	Proposed Fragment	Fragmentation Pathway
180	Low	[C12H20O] ⁺	Molecular Ion (M+)
162	Moderate	[C12H18]+	Loss of H ₂ O (Dehydration)
135	High	[C10H15]+	Loss of -CH ₂ CH ₂ OH (α-cleavage)
93	Moderate	[C7H9] ⁺	Further fragmentation of the adamantyl cation
79	Moderate	[C ₆ H ₇] ⁺	Further fragmentation of the adamantyl cation

The base peak is predicted to be at m/z 135, corresponding to the highly stable 1-adamantyl cation.[8][9][10]

Experimental Protocols NMR Spectroscopy

- Sample Preparation: Dissolve approximately 10-20 mg of **1-Adamantaneethanol** in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
- Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
- ¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
- ¹³C NMR Acquisition: Acquire the spectrum using proton decoupling. A greater number of scans will be required compared to ¹H NMR due to the low natural abundance of ¹³C. Typical



parameters include a spectral width of 200-220 ppm and a longer relaxation delay (2-5 seconds).

• Data Processing: Process the raw data (Free Induction Decay) by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

FT-IR Spectroscopy

- Sample Preparation:
 - Attenuated Total Reflectance (ATR): Place a small amount of the solid 1 Adamantaneethanol powder directly onto the ATR crystal. Apply pressure to ensure good contact. This is the most common and convenient method.
 - KBr Pellet: Grind 1-2 mg of the sample with ~100 mg of dry potassium bromide (KBr)
 powder. Press the mixture into a thin, transparent pellet using a hydraulic press.
- Background Spectrum: Collect a background spectrum of the empty sample holder (ATR crystal or KBr pellet) to subtract atmospheric and instrumental interferences.
- Sample Spectrum: Place the prepared sample in the spectrometer and acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.
- Data Analysis: Identify the characteristic absorption bands and compare them with known correlation tables to confirm the presence of functional groups.

Mass Spectrometry (Electron Ionization - EI)

- Sample Introduction: Introduce a small amount of the solid sample into the mass spectrometer, typically using a direct insertion probe.
- Ionization: Bombard the vaporized sample with a high-energy electron beam (typically 70 eV) to generate the molecular ion and fragment ions.
- Mass Analysis: Separate the ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole or time-of-flight).



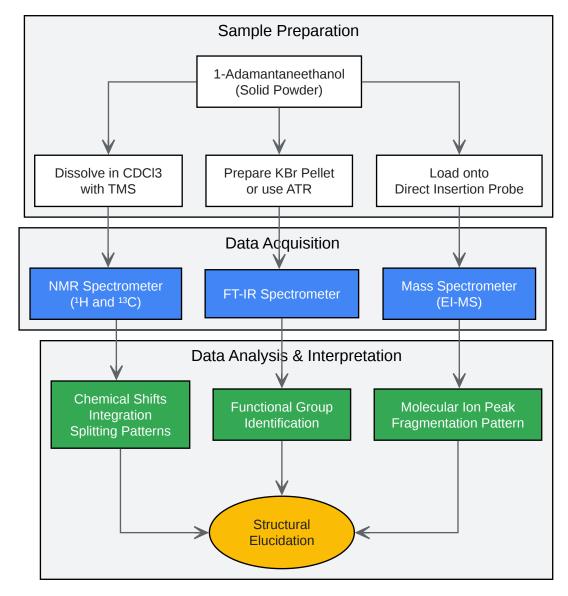
- Detection: Detect the ions and generate a mass spectrum, which is a plot of relative ion abundance versus m/z.
- Data Interpretation: Identify the molecular ion peak to confirm the molecular weight. Analyze the fragmentation pattern to gain structural information and confirm the identity of the compound.

Workflow Visualization

The following diagram illustrates the logical workflow for the comprehensive spectral analysis of **1-Adamantaneethanol**.



Workflow for Spectral Analysis of 1-Adamantaneethanol



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Spectral Analysis Workflow

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